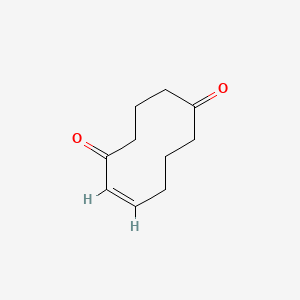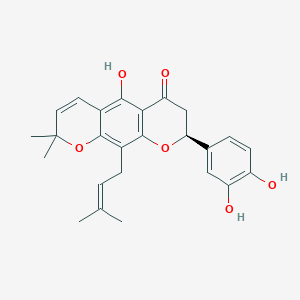
Dorsmanin I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dorsmanin I is a naturally occurring compound isolated from the plant species Dorstenia mannii. It belongs to the class of prenylated flavonoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential antimicrobial and cytotoxic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dorsmanin I typically involves the extraction from the plant Dorstenia mannii using methanol. The methanol extract is then subjected to various chromatographic techniques to isolate this compound along with other related compounds .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction processes from the plant source.
化学反应分析
Types of Reactions
Dorsmanin I can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
Chemistry: It serves as a model compound for studying the reactivity of prenylated flavonoids.
Biology: Dorsmanin I exhibits antimicrobial activity against yeast, Mycobacteria, and Gram-negative bacteria.
Industry: While its industrial applications are still under exploration, its antimicrobial properties suggest potential use in developing natural preservatives.
作用机制
The mechanism by which Dorsmanin I exerts its effects involves multiple molecular targets and pathways. Its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis. The cytotoxic effects on cancer cells may involve the induction of apoptosis through the activation of specific signaling pathways .
相似化合物的比较
Dorsmanin I can be compared with other prenylated flavonoids such as:
- Dorsmanin A
- Dorsmanin B
- Dorsmanin C
- Dorsmanin D
- Dorsmanin E
- Dorsmanin F
- Dorsmanin G
Uniqueness
What sets this compound apart from its analogs is its specific antimicrobial spectrum and cytotoxic profile. While other dorsmanins also exhibit biological activities, this compound has shown unique efficacy against certain microbial strains and cancer cell lines .
属性
分子式 |
C25H26O6 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
(8S)-8-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-16-23-15(9-10-25(3,4)31-23)22(29)21-19(28)12-20(30-24(16)21)14-6-8-17(26)18(27)11-14/h5-6,8-11,20,26-27,29H,7,12H2,1-4H3/t20-/m0/s1 |
InChI 键 |
MUADCOGGQPLCBH-FQEVSTJZSA-N |
手性 SMILES |
CC(=CCC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
规范 SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate](/img/structure/B15290424.png)
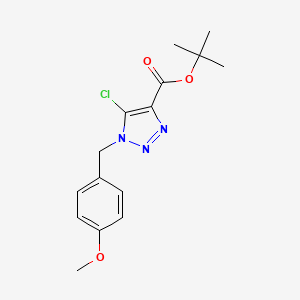

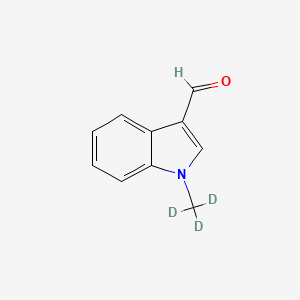
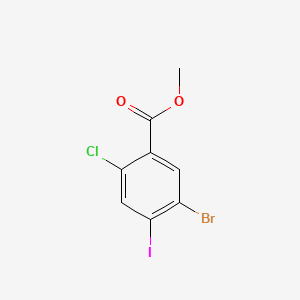

![5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one](/img/structure/B15290466.png)
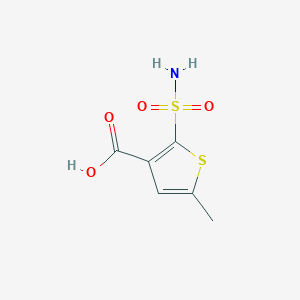

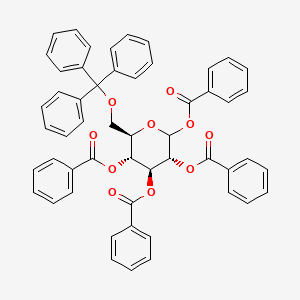
![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15290506.png)
